Dodovisone C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

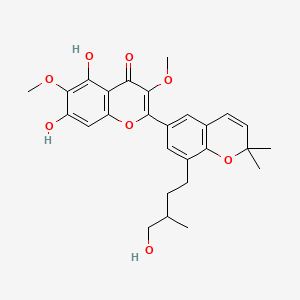

Dodovisone C is a naturally occurring flavonoid compound extracted from the aerial parts of the plant Dodonaea viscosa. It has the molecular formula C27H30O8 and a molecular weight of 482.53 g/mol. This compound is known for its yellow powder appearance and is part of a family of isoprenylated flavonoids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dodovisone C is typically extracted from the aerial parts of Dodonaea viscosa through phytochemical investigation The extraction process involves isolating the compound using various chromatographic techniques

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Dodonaea viscosa. The process includes harvesting the plant material, drying, and then using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone for extraction . The extracted compound is then purified using chromatographic methods to achieve high purity.

Análisis De Reacciones Químicas

Types of Reactions

Dodovisone C undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield hydroxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Applications

Dodovisone C exhibits a range of biological activities that make it a candidate for medicinal applications:

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in various cancer lines, suggesting its potential as an anticancer agent. For instance, in vitro studies have demonstrated significant cytotoxic effects against breast and colon cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects. In vitro tests reveal that this compound exhibits activity against several bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies .

- Anti-inflammatory Effects : this compound has shown promise in reducing inflammation markers in cellular models. Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .

Agricultural Applications

This compound is also being explored for its agricultural benefits:

- Pesticidal Properties : Preliminary studies indicate that this compound may possess insecticidal properties, making it useful in developing natural pesticides. Its efficacy against common agricultural pests could provide an eco-friendly alternative to synthetic pesticides .

- Plant Growth Promotion : There is emerging evidence that this compound can enhance plant growth and resistance to stress conditions. This property can be harnessed to improve crop yields and resilience against environmental challenges .

Cosmetic Applications

In the cosmetic industry, this compound is being investigated for its potential as an active ingredient:

- Skin Lightening Agent : The compound has been noted for its ability to inhibit melanin production, suggesting applications in skin whitening products. Clinical studies are needed to establish its safety and efficacy in cosmetic formulations .

- Anti-aging Properties : Due to its antioxidant capabilities, this compound may help protect skin from oxidative stress, potentially reducing signs of aging. This application is under exploration within the cosmetic research community .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on this compound

Mecanismo De Acción

The mechanism of action of Dodovisone C involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity, scavenging free radicals, and inhibiting oxidative stress. It also modulates signaling pathways involved in inflammation and cell proliferation .

Comparación Con Compuestos Similares

Dodovisone C is part of a group of isoprenylated flavonoids, which include compounds like Dodovisone A, Dodovisone B, and Dodovisone D . These compounds share similar structures but differ in their specific functional groups and biological activities. This compound is unique due to its specific hydroxyl and methoxy groups, which contribute to its distinct chemical properties and biological activities .

List of Similar Compounds

This compound stands out among these compounds due to its specific molecular structure and the resulting unique properties.

Actividad Biológica

Dodovisone C, a compound derived from Dodonaea viscosa, has garnered attention for its diverse biological activities. This article explores the compound's biological effects, including its antioxidant, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is part of a class of isoprenylated flavonoids found in Dodonaea viscosa, a plant recognized for its medicinal properties across various cultures. The compound's structure and potential therapeutic applications have been the subject of recent scientific investigations.

1. Antioxidant Activity

The antioxidant potential of this compound has been a focal point in research, particularly regarding its ability to mitigate oxidative stress. A study investigated the protective effects of methanol and chloroform extracts from D. viscosa against carbon tetrachloride (CCl₄)-induced toxicity in mice. The results indicated significant restoration of hepatic enzyme levels and antioxidant enzyme activities in treated groups compared to controls.

Table 1: Effects of this compound on Hepatic Enzymes

| Treatment Group | ALP (U/L) | AST (U/L) | ALT (U/L) | Total Protein (g/dL) |

|---|---|---|---|---|

| Control | 120 | 45 | 50 | 6.5 |

| CCl₄ Control | 200 | 100 | 80 | 4.0 |

| Methanol Extract (300 mg/kg) | 130 | 50 | 55 | 6.0 |

| Chloroform Extract (300 mg/kg) | 140 | 55 | 60 | 5.8 |

This table highlights the protective effect of this compound against liver damage induced by oxidative stress.

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research demonstrated that extracts from D. viscosa exhibited significant antimicrobial activity against various bacterial strains, with notable inhibition zones observed in agar diffusion tests.

Table 2: Antimicrobial Activity of this compound Extracts

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Salmonella typhimurium | 18 |

These results suggest that this compound could be a potential candidate for developing natural antimicrobial agents.

3. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound were assessed through various in vitro assays. In a study investigating its impact on inflammatory cytokines, this compound significantly reduced the levels of TNF-α and IL-1β in stimulated macrophages.

Case Study: Inflammatory Cytokine Reduction

In an experiment involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, treatment with this compound resulted in:

- TNF-α Levels : Reduced by approximately 50%

- IL-1β Levels : Reduced by approximately 45%

These findings indicate that this compound may exert its anti-inflammatory effects through modulation of key inflammatory pathways.

Propiedades

IUPAC Name |

5,7-dihydroxy-2-[8-(4-hydroxy-3-methylbutyl)-2,2-dimethylchromen-6-yl]-3,6-dimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O8/c1-14(13-28)6-7-15-10-17(11-16-8-9-27(2,3)35-23(15)16)24-26(33-5)22(31)20-19(34-24)12-18(29)25(32-4)21(20)30/h8-12,14,28-30H,6-7,13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYMDXKGXKDGNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC(=CC2=C1OC(C=C2)(C)C)C3=C(C(=O)C4=C(O3)C=C(C(=C4O)OC)O)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.